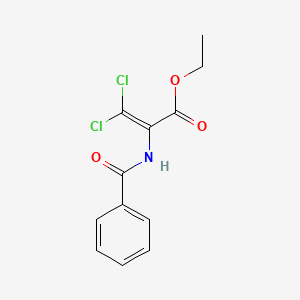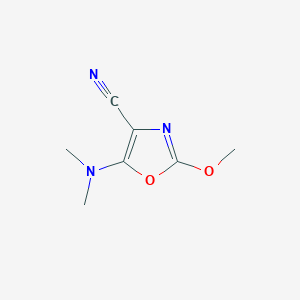![molecular formula C18H18N2O3 B3823249 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione
Descripción general
Descripción
5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinediones and has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Aplicaciones Científicas De Investigación
5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and epilepsy. It has been shown to exhibit anxiolytic effects in animal models, reducing anxiety-related behaviors without inducing sedation or motor impairment. Additionally, 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 has been shown to have anticonvulsant effects in animal models of epilepsy, reducing the frequency and severity of seizures.
Mecanismo De Acción
The mechanism of action of 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 is not fully understood, but it is thought to act as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in a decrease in the activity of GABAergic neurons, leading to the observed anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. Additionally, 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential role in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 is its specificity for the benzodiazepine site on the GABA-A receptor, which allows for targeted manipulation of GABAergic neurotransmission. However, one limitation of 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 is its relatively short half-life, which may limit its usefulness in clinical settings.
Direcciones Futuras
Future research on 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 could focus on the development of longer-lasting analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 in the treatment of Parkinson's and Alzheimer's diseases. Finally, research could investigate the potential role of 5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione 15-4513 in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia.
Propiedades
IUPAC Name |
5-methyl-5-[3-[(3-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-3-6-13(9-12)11-23-15-8-4-7-14(10-15)18(2)16(21)19-17(22)20-18/h3-10H,11H2,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKSTVPOXZUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3(C(=O)NC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3823188.png)
![[(6-nitro-1,3-benzodioxol-5-yl)hydrazono]malononitrile](/img/structure/B3823195.png)
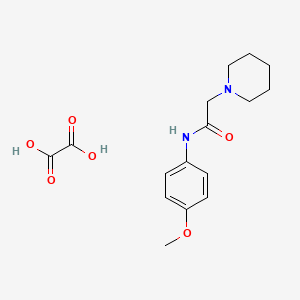
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B3823214.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3823234.png)
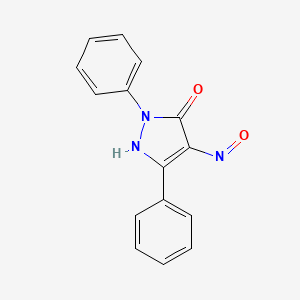
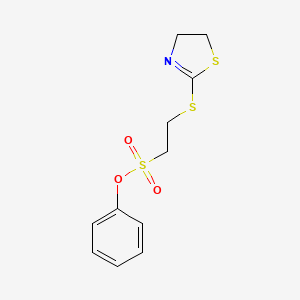
![phenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate](/img/structure/B3823248.png)
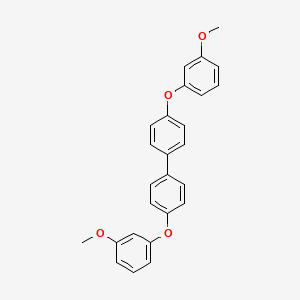
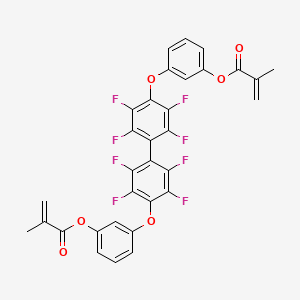
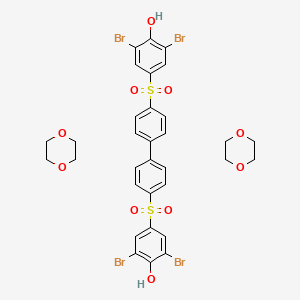
![N,N'-[4,4'-biphenyldiylbis(sulfonyl-4,1-phenylene)]bis(4-chlorobenzenesulfonamide)](/img/structure/B3823273.png)
